3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid structure elucidation
3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid
Abstract
The definitive structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical workflow for the structure elucidation of 3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid, a substituted diketopiperazine. As a class of cyclic dipeptides, diketopiperazines are of significant interest due to their diverse biological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a logical and experimentally validated pathway from initial sample analysis to the final, unambiguous structural and stereochemical assignment. We will detail the strategic application of mass spectrometry, one- and two-dimensional nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography, emphasizing the causality behind experimental choices and the self-validating nature of a multi-technique approach.
Introduction: The Significance of Diketopiperazines and the Imperative of Unambiguous Structure Elucidation
Diketopiperazines (DKPs), or cyclic dipeptides, represent a privileged scaffold in medicinal chemistry, frequently found in natural products and exhibiting a wide array of biological activities.[3] Their constrained cyclic structure often imparts metabolic stability and a well-defined conformational presentation, making them attractive candidates for therapeutic development. The subject of this guide, 3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid, is a chiral molecule with two stereocenters, necessitating a rigorous and multifaceted analytical approach to confirm not only its planar structure but also its relative and absolute stereochemistry. In drug development, different stereoisomers of a chiral molecule can have vastly different pharmacological and toxicological profiles, making unambiguous stereochemical assignment a critical step.[4]
This guide will follow a logical, multi-pillar strategy for the complete structure elucidation of the target molecule.
The Elucidation Workflow: A Multi-Technique, Self-Validating Approach
The structure elucidation of a novel small molecule is rarely accomplished with a single technique. Instead, a synergistic application of multiple analytical methods provides a self-validating system where each piece of data corroborates and refines the overall structural hypothesis. Our workflow is designed to move from foundational information to the finest structural details.
Caption: A logical workflow for the structure elucidation of a novel small molecule.
Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first step in characterizing an unknown compound is to determine its elemental composition. High-resolution mass spectrometry is the gold standard for this, providing a highly accurate mass measurement that can be used to generate a list of possible molecular formulas.[5][6][7] This is a crucial, non-negotiable starting point that constrains all subsequent structural hypotheses.
Experimental Protocol: HRMS Analysis
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Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent such as methanol or acetonitrile. Dilute this stock solution to a final concentration of 10-100 ng/mL in the same solvent.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to ensure the detection of the molecular ion.
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Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C9H14N2O4 |
| Exact Mass | 214.0954 |
| [M+H]⁺ (Positive Mode) | 215.1027 |
| [M-H]⁻ (Negative Mode) | 213.0881 |
This elemental formula provides the fundamental building blocks for our structural hypothesis: 9 carbons, 14 hydrogens, 2 nitrogens, and 4 oxygens.
Unveiling the Carbon-Proton Framework: 1D and 2D NMR Spectroscopy
Expertise & Experience: With the elemental formula in hand, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the molecule's connectivity. We begin with 1D ¹H and ¹³C NMR to identify the different proton and carbon environments. We then progress to 2D NMR experiments (COSY, HSQC, HMBC) to establish correlations between these nuclei, effectively building the molecular structure fragment by fragment. For cyclic peptides and piperazine derivatives, NMR is a powerful tool for determining conformation in solution.[8][9][10][11]
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[12]
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
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1D NMR Acquisition:
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Acquire a standard ¹H NMR spectrum.
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Acquire a proton-decoupled ¹³C NMR spectrum.
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2D NMR Acquisition:
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COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
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Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations (Proton at this position) |
| Ethyl-CH₂ | ~1.6-1.8 | ~28 | COSY: with Ethyl-CH₃; HMBC: to C=O |
| Ethyl-CH₃ | ~0.9 | ~10 | COSY: with Ethyl-CH₂ |
| Piperazine-CH (α to Ethyl) | ~3.8 | ~55 | COSY: with Piperazine-NH; HMBC: to C=O |
| Piperazine-NH | ~8.0 | - | COSY: with Piperazine-CH |
| Piperazine-C=O | - | ~168 | - |
| Piperazine-CH (α to Propanoic) | ~4.1 | ~58 | COSY: with Piperazine-NH, Propanoic-CH₂; HMBC: to C=O |
| Propanoic-CH₂ | ~1.9-2.1 | ~30 | COSY: with Piperazine-CH, Propanoic-CH₂ |
| Propanoic-CH₂ | ~2.3 | ~35 | COSY: with Propanoic-CH₂ |
| Propanoic-C=O | - | ~175 | - |
| Propanoic-OH | ~12.0 (broad) | - | - |
graph TD { subgraph "NMR Data Interpretation" A["¹H & ¹³C NMR"] --> B["Identify spin systems"]; B --> C["COSY: H-H Correlations"]; C --> D["HSQC: C-H Correlations"]; D --> E["HMBC: Long-range C-H Correlations"]; E --> F["Assemble Fragments"]; F --> G["Confirm 2D Structure"]; endA -- "Proton & Carbon Environments" --> B C -- "Neighboring Protons" --> F D -- "Directly Bonded C & H" --> F E -- "Connectivity across heteroatoms" --> F
}
Caption: Workflow for NMR data interpretation leading to 2D structure confirmation.
Definitive 3D Structure: Single-Crystal X-ray Crystallography
Expertise & Experience: While NMR and MS can provide a definitive 2D structure, they often cannot unambiguously determine the relative and absolute stereochemistry, especially for cyclic systems. Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, including its absolute configuration.[4][13] The ability to grow a suitable crystal is the primary limitation of this technique.
Experimental Protocol: X-ray Crystallography
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Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
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Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
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Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. During refinement, the Flack parameter is used to determine the absolute configuration.[14] A value close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 suggests the inverted structure is correct.[4]
A successful crystal structure analysis will provide an unambiguous confirmation of the connectivity established by NMR and definitively assign the relative and absolute stereochemistry at the two chiral centers of 3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid.
Conclusion: A Self-Validating and Authoritative Approach
The structure elucidation of a novel molecule like 3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid requires a rigorous, multi-faceted analytical strategy. By integrating high-resolution mass spectrometry for elemental composition, a suite of 1D and 2D NMR experiments to map the molecular framework, and single-crystal X-ray crystallography for the definitive assignment of stereochemistry, we create a self-validating workflow. Each technique provides a layer of evidence that, when combined, leads to an unambiguous and authoritative structural assignment. This comprehensive approach is essential for advancing research and development in fields where molecular structure dictates function and safety.
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